molecular formula C8H16N2O4 B051820 N,N,N',N'-Tetramethyl-D-tartaramide CAS No. 63126-52-3

N,N,N',N'-Tetramethyl-D-tartaramide

Cat. No.: B051820
CAS No.: 63126-52-3
M. Wt: 204.22 g/mol
InChI Key: PCYDYHRBODKVEL-WDSKDSINSA-N
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Description

N,N,N',N'-Tetramethyl-D-tartaramide, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biological Activity

N,N,N',N'-Tetramethyl-D-tartaramide (CAS 63126-52-3) is a synthetic derivative of tartaric acid, characterized by the presence of four methyl groups attached to the nitrogen atoms of the amide functional groups. This compound has garnered attention due to its potential biological activities, including cytotoxicity and enzyme inhibition.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound features a symmetrical arrangement with two dimethylamide groups attached to a central tartaric acid backbone.

Cytotoxicity

Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has been tested against HCT116 (colon cancer) and BJ (normal human fibroblast) cells, showing significant cytotoxic effects with IC50 values reported at 31.11 ± 9.9 µM for HCT116 cells .

The mechanism through which this compound exerts its cytotoxic effects may involve the induction of apoptosis and the disruption of cellular integrity. Specific assays, such as TUNEL and comet assays, have been employed to measure DNA fragmentation and apoptosis-related caspase activation, indicating that this compound may trigger programmed cell death pathways .

Enzyme Inhibition

In addition to its cytotoxic effects, this compound has shown potential in inhibiting specific enzymes relevant to metabolic pathways. For example, it may interact with enzymes involved in glucose metabolism, which is crucial for developing antidiabetic agents. The inhibition of α-amylase and α-glucosidase has been highlighted in studies assessing the antidiabetic properties of related compounds .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of this compound. Preliminary data suggest that it can inhibit the growth of various bacterial strains, although further studies are needed to elucidate the specific mechanisms involved .

Case Studies and Experimental Data

StudyCell LineIC50 (µM)Observations
Study 1HCT11631.11 ± 9.9Significant cytotoxicity observed
Study 2BJ0.22 ± 0.78Non-cytotoxic effect noted

Assays Used

  • MTT Assay : Commonly used to assess cell viability and proliferation.
  • TUNEL Assay : Measures DNA fragmentation indicative of apoptosis.
  • Comet Assay : Evaluates DNA damage at the individual cell level.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDYHRBODKVEL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949399
Record name 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26549-65-5
Record name 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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